

# Application Notes and Protocols for Liposomal Encapsulation of Ammonium Glycyrrhizate

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the encapsulation of **Ammonium Glycyrrhizate** (AG) within liposomal carriers. AG, a derivative of glycyrrhizic acid from licorice root, is known for its anti-inflammatory properties.[1][2] Liposomal encapsulation can enhance its therapeutic efficacy by improving solubility, stability, and targeted delivery.

# **Introduction to Liposomal Drug Delivery**

Liposomes are microscopic vesicles composed of a lipid bilayer enclosing an aqueous core. This structure allows for the encapsulation of both hydrophilic and lipophilic drugs, making them versatile drug delivery systems. Encapsulation of AG in liposomes can offer several advantages, including:

- Improved Bioavailability: By protecting AG from premature degradation and metabolism.
- Targeted Delivery: Liposome surfaces can be modified to target specific tissues or cells, concentrating the therapeutic effect and reducing systemic toxicity.
- Controlled Release: The lipid composition can be tailored to control the release rate of the encapsulated AG.



 Enhanced Stability: Liposomes can protect AG from environmental factors, increasing its shelf life.

# Ammonium Glycyrrhizate Liposome Formulation Data

The following tables summarize quantitative data from various studies on the liposomal and niosomal encapsulation of **ammonium glycyrrhizate**. Niosomes, vesicles composed of nonionic surfactants, are included as a closely related alternative to traditional phospholipid-based liposomes.[3][4]

Table 1: Physicochemical Properties of Ammonium Glycyrrhizate-Loaded Nanocarriers

| Formula<br>tion<br>Type                | Prepara<br>tion<br>Method             | Lipid/Su<br>rfactant<br>Compos<br>ition        | Mean<br>Particle<br>Size<br>(nm) | Polydis<br>persity<br>Index<br>(PDI) | Zeta<br>Potentia<br>I (mV) | Encaps<br>ulation<br>Efficien<br>cy (%) | Referen<br>ce |
|--|---------------------------------------|--|----------------------------------|--------------------------------------|----------------------------|---|---------------|
| Ultradefo<br>rmable<br>Liposom<br>es   | Thin-Film<br>Hydration                | Phosphol<br>ipon<br>90G®,<br>Sodium<br>Cholate | < 130                            | 0.120 ±<br>0.024                     | -43.2 ±<br>1.6             | > 80%                                   | [5][6]        |
| Niosome<br>s                           | Thin-<br>Layer<br>Evaporati<br>on     | Tween 20, Cholester ol, CHEMS                  | ~150 -<br>250                    | 0.2 - 0.4                            | -20 to -40                 | ~30 -<br>40%                            | [3][4]        |
| Glycyrrhi<br>zic Acid<br>Liposom<br>es | Ultrasoni<br>c-Film<br>Dispersio<br>n | Lecithin,<br>Cholester<br>ol                   | ~50                              | Not<br>Reported                      | -28.9                      | ~90%                                    | [7]           |

Table 2: Stability of Ammonium Glycyrrhizate-Loaded Niosomes



| Formulati<br>on | Storage<br>Temperat<br>ure (°C) | Duration<br>(days) | Change<br>in<br>Particle<br>Size | Change<br>in PDI            | Change<br>in Zeta<br>Potential | Referenc<br>e |
|-----------------|---------------------------------|--------------------|----------------------------------|-----------------------------|--------------------------------|---------------|
| AG-<br>Niosomes | 4                               | 90                 | No<br>significant<br>change      | No<br>significant<br>change | No<br>significant<br>change    | [3][4]        |
| AG-<br>Niosomes | 25                              | 90                 | Significant increase             | Significant increase        | Significant change             | [3][4]        |

## **Experimental Protocols**

This section provides detailed methodologies for the preparation and characterization of **ammonium glycyrrhizate**-loaded liposomes.

## **Liposome Preparation Methods**

This is a common and straightforward method for preparing liposomes.[8]

- Lipid Film Formation:
  - Dissolve phospholipids (e.g., Phospholipon 90G®) and cholesterol in a suitable organic solvent (e.g., chloroform or a chloroform-methanol mixture) in a round-bottom flask.[8]
  - If preparing ultradeformable liposomes, include an edge activator like sodium cholate in the lipid mixture.[5]
  - Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.
  - Further dry the film under a stream of nitrogen or in a vacuum desiccator for at least 2 hours to remove residual solvent.
- Hydration:



- Hydrate the lipid film with an aqueous solution (e.g., phosphate-buffered saline, PBS)
   containing ammonium glycyrrhizate. The temperature of the hydration medium should
   be above the phase transition temperature (Tc) of the lipids.[8]
- Agitate the flask by vortexing or manual shaking to facilitate the formation of multilamellar vesicles (MLVs).
- Size Reduction (Optional but Recommended):
  - To obtain smaller, more uniform liposomes (small unilamellar vesicles, SUVs), the MLV suspension can be subjected to sonication (using a probe sonicator or bath sonicator) or extrusion.
  - For extrusion, pass the liposome suspension repeatedly through polycarbonate membranes with defined pore sizes (e.g., 400 nm, 200 nm, and finally 100 nm).[5]

This method is known for achieving high encapsulation efficiency for water-soluble drugs.[9][10]

- Emulsion Formation:
  - Dissolve the lipids (e.g., phosphatidylcholine and cholesterol) in an organic solvent system (e.g., diethyl ether or a chloroform/methanol mixture).
  - Add the aqueous phase containing ammonium glycyrrhizate to the lipid solution.
  - Sonicate the mixture to form a stable water-in-oil (W/O) emulsion.
- Solvent Removal:
  - Remove the organic solvent under reduced pressure using a rotary evaporator.
  - As the solvent evaporates, the system will form a viscous gel and then collapse to form an aqueous suspension of liposomes.
- Purification:



 Remove any remaining organic solvent and non-encapsulated AG by dialysis or centrifugation.[10]

This is a rapid and simple method for producing small unilamellar vesicles.

#### Protocol:

- Lipid Solution Preparation:
  - Dissolve the lipids and ammonium glycyrrhizate in ethanol.
- Injection:
  - Rapidly inject the ethanolic lipid solution into a stirred aqueous phase (e.g., PBS) at a temperature above the lipid Tc.
- Solvent Removal:
  - Remove the ethanol from the liposome suspension by dialysis or rotary evaporation.

# Characterization of Ammonium Glycyrrhizate Liposomes

Dynamic Light Scattering (DLS) is a widely used technique for determining the size distribution and surface charge of nanoparticles in suspension.[12][13]

- Sample Preparation: Dilute the liposome suspension with an appropriate aqueous medium (e.g., the same buffer used for hydration) to a suitable concentration for DLS analysis.
- Instrument Setup: Use a DLS instrument (e.g., Malvern Zetasizer) and set the parameters for the dispersant (refractive index and viscosity) and temperature.
- Measurement:
  - For particle size, the instrument measures the fluctuations in scattered light intensity
     caused by the Brownian motion of the liposomes. The Stokes-Einstein equation is then



used to calculate the hydrodynamic diameter.

- For zeta potential, an electric field is applied to the sample, and the velocity of the liposomes is measured. The zeta potential is calculated from the electrophoretic mobility using the Helmholtz-Smoluchowski equation.
- Data Analysis: The results will provide the mean particle size, polydispersity index (PDI), and zeta potential of the liposome formulation.

High-Performance Liquid Chromatography (HPLC) is a common method for quantifying the amount of encapsulated drug.[3][14]

- Separation of Free and Encapsulated Drug:
  - Separate the non-encapsulated ("free") ammonium glycyrrhizate from the liposomes.
     This can be achieved by methods such as:
    - Ultracentrifugation: Centrifuge the liposome suspension at high speed. The liposomes will form a pellet, and the free drug will remain in the supernatant.
    - Size Exclusion Chromatography: Pass the suspension through a column packed with a gel that separates molecules based on size. The larger liposomes will elute first, followed by the smaller, free drug molecules.
    - Dialysis: Place the liposome suspension in a dialysis bag with a molecular weight cutoff that allows the free drug to diffuse out into a larger volume of buffer.
- Quantification of Total and Free Drug:
  - Total Drug (Ctotal): Disrupt a known volume of the original liposome suspension using a suitable solvent (e.g., methanol or isopropyl alcohol) to release the encapsulated drug.[3]
     Analyze the AG concentration using a validated HPLC method.
  - Free Drug (Cfree): Analyze the concentration of AG in the supernatant (from ultracentrifugation) or the collected fractions (from size exclusion chromatography) using the same HPLC method.

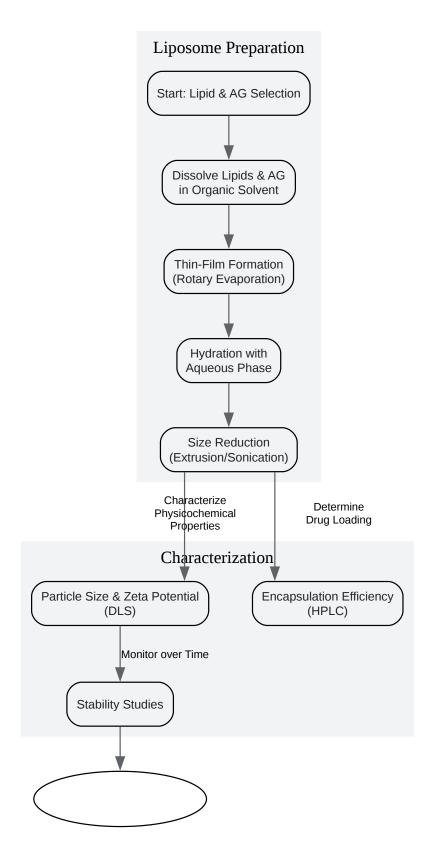




• Calculation of Encapsulation Efficiency (EE%): EE% = [(Ctotal - Cfree) / Ctotal] x 100

# Visualizations Experimental Workflow for Liposome Preparation and Characterization





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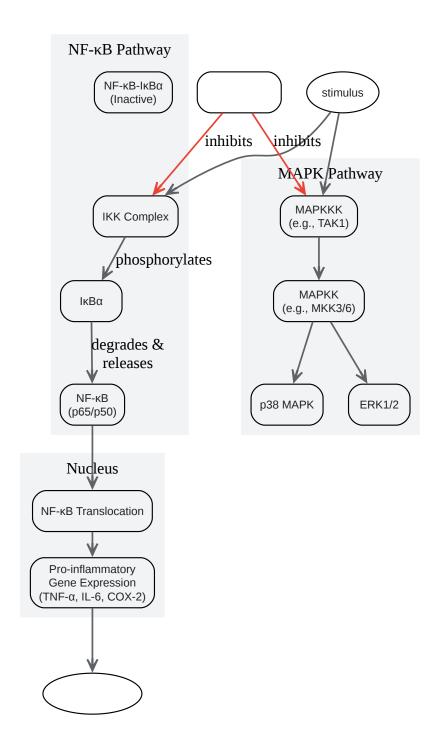
Caption: Workflow for thin-film hydration method.



# **Anti-inflammatory Signaling Pathway of Ammonium Glycyrrhizate**

**Ammonium glycyrrhizate** exerts its anti-inflammatory effects primarily by inhibiting the NF-κB and MAPK signaling pathways.[15][16]





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Caption: AG inhibits inflammation via MAPK/NF-kB.



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